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Compound of Interest

Compound Name: Dipropyl trisulfide

Cat. No.: B1219010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dipropyl trisulfide, a key flavor

compound found in Allium species, and its applications in food science and flavor chemistry.

Detailed protocols for its analysis and sensory evaluation are included to support research and

product development.

Introduction to Dipropyl Trisulfide
Dipropyl trisulfide is an organosulfur compound that significantly contributes to the

characteristic sharp, sulfurous, and sweet flavor profiles of onion and garlic.[1][2] As a volatile

compound, it is a crucial component of the aroma of many cooked and processed foods. In its

pure form, it is a clear, colorless to pale yellow liquid with a potent, diffusive, garlic-like odor.[3]

[4] Its flavor is described as alliaceous, sulfurous, green, and garlic-like, with metallic and

tropical undertones.[4]

Dipropyl trisulfide is naturally occurring in plants of the Allium genus, such as onions (Allium

cepa), garlic (Allium sativum), leeks (Allium porrum), and chives.[4][5] It is also used as a

synthetic flavoring agent in a wide variety of food products to impart or enhance savory, onion,

and garlic notes.[5][6] The Flavor and Extract Manufacturers Association (FEMA) has

designated dipropyl trisulfide as Generally Recognized as Safe (GRAS), and it is approved

as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7][8]
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Data Presentation
Physicochemical Properties

Property Value Reference(s)

Molecular Formula C₆H₁₄S₃ [7]

Molecular Weight 182.4 g/mol [7]

Appearance
Colorless to pale yellow clear

liquid
[3]

Odor Powerful, diffusive, garlic-like [4]

Boiling Point
86.00 to 89.00 °C @ 1.50 mm

Hg
[6]

Density 1.047 - 1.057 g/mL at 20°C [3]

Refractive Index 1.5390 - 1.5490 at 20°C [3]

Solubility
Insoluble in water; soluble in

organic solvents
[3]

CAS Number 6028-61-1 [7]

FEMA Number 3276 [7]

JECFA Number 585 [7]

Natural Occurrence
The concentration of dipropyl trisulfide in Allium species can vary depending on the specific

variety, growing conditions, and processing methods.

Food Source Concentration Reference(s)

Onion (Allium cepa) Essential

Oil
11.11% [9]

Typical Usage Levels in Food Products
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Dipropyl trisulfide is a potent flavor compound and is used at parts-per-million (ppm) levels in

various food applications.

Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)

Dairy products (excluding 02.0) 0.6 2.0

Fats and oils 0.04 1.0

Edible ices 0.5 2.0

Processed vegetables and

nuts
0.2 1.5

Confectionery 0.75 2.0

Cereals and cereal products 0.62 1.0

Bakery wares 0.8 2.0

Meat and meat products 0.73 1.0

Fish and fish products 0.1 1.0

Eggs and egg products 0.08 1.0

Salts, spices, soups, sauces,

salads
0.45 1.0

Non-alcoholic beverages 0.5 1.0

Alcoholic beverages 0.1 2.0

Ready-to-eat savories 1.1 5.0

Data sourced from The Good Scents Company Information System.[6]

Experimental Protocols
Protocol for Quantitative Analysis of Dipropyl Trisulfide
in Food Matrices using GC-MS
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This protocol provides a general method for the extraction and quantification of dipropyl
trisulfide from a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Optimization may be required for specific matrices.

3.1.1. Materials and Reagents

Homogenizer (e.g., blender, food processor)

Centrifuge and centrifuge tubes (50 mL)

Vortex mixer

Analytical balance

Micropipettes

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Acetonitrile (HPLC grade)

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA),

C18 for fatty matrices)

Dipropyl trisulfide analytical standard (≥95% purity)

3.1.2. Sample Preparation and Extraction (QuEChERS Method)

Homogenization: Homogenize a representative sample of the food product.

Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry

samples, add an appropriate amount of deionized water to rehydrate.

Extraction:

Add 10 mL of acetonitrile to the centrifuge tube.

Add the appropriate QuEChERS extraction salts.
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Cap the tube tightly and shake vigorously for 1 minute.

Centrifuge at ≥3000 x g for 5 minutes.[10]

Cleanup (d-SPE):

Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing

the appropriate sorbents.

Vortex for 30 seconds.

Centrifuge at ≥3000 x g for 5 minutes.[10]

Final Extract: The resulting supernatant is ready for GC-MS analysis.

3.1.3. GC-MS Parameters (Example)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

Inlet Temperature: 250 °C.[10]

Injection Volume: 1 µL (splitless mode).[10]

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp to 150 °C at 10 °C/min.

Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[10]

MS Conditions:

Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for

quantification.

SIM Ions for Dipropyl Trisulfide (m/z): 182 (molecular ion), 110, 75, 43.

3.1.4. Quantification

Prepare a calibration curve using standard solutions of dipropyl trisulfide in a suitable solvent

(e.g., acetonitrile) at a minimum of five different concentrations. The concentration of dipropyl
trisulfide in the sample can be determined by comparing the peak area of the analyte in the

sample to the calibration curve.

Protocol for Sensory Evaluation: Flavor Threshold
Determination
This protocol outlines a method for determining the flavor threshold of dipropyl trisulfide in

water using a series of paired comparison tests.

3.2.1. Panelist Selection and Training

Select a panel of 15-20 individuals who are non-smokers and have no known taste or smell

disorders.

Train the panelists to identify and rate the intensity of the characteristic garlic/onion flavor of

dipropyl trisulfide. Provide them with reference standards of varying concentrations.

3.2.2. Materials

Dipropyl trisulfide

Deionized, odor-free water

Glass beakers and graduated cylinders

Opaque, coded tasting cups
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Spit cups and water for rinsing

3.2.3. Procedure

Stock Solution Preparation: Prepare a stock solution of dipropyl trisulfide in a suitable

solvent (e.g., ethanol) at a known concentration.

Sample Preparation: Prepare a series of dilutions of the stock solution in deionized water,

with concentrations decreasing by a factor of two or three. The range of concentrations

should span from easily detectable to sub-threshold levels.

Paired Comparison Test:

Present panelists with pairs of samples. One sample in each pair is a blank (deionized

water), and the other contains a specific concentration of dipropyl trisulfide.

The order of presentation of the pairs should be randomized for each panelist.

For each pair, panelists are asked to identify which sample has the garlic/onion flavor.[11]

Data Analysis:

The flavor threshold is typically defined as the concentration at which 50% of the panelists

can correctly identify the sample containing the flavor compound.

This can be calculated by plotting the percentage of correct identifications against the

logarithm of the concentration and interpolating to find the 50% point.

Visualizations
Biosynthesis of Dipropyl Trisulfide in Allium Species
The formation of dipropyl trisulfide in Allium species is an enzymatic process initiated by

tissue damage. The precursor, S-propyl-L-cysteine sulfoxide (alliin), is converted by the

enzyme alliinase into unstable sulfenic acids, which then non-enzymatically decompose to form

a variety of volatile sulfur compounds, including dipropyl trisulfide.[12][13]
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Click to download full resolution via product page

Caption: Biosynthesis of dipropyl trisulfide in Allium.

Experimental Workflow for GC-MS Analysis
The following diagram illustrates the key steps in the quantitative analysis of dipropyl
trisulfide in a food sample.
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Caption: GC-MS analysis workflow.
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Logical Relationship in Sensory Threshold
Determination
This diagram shows the logical flow for determining the flavor threshold of dipropyl trisulfide.

Prepare Serial Dilutions of Dipropyl Trisulfide Conduct Paired Comparison Tests (Sample vs. Blank) Record Correct/Incorrect Identifications for each Concentration Plot % Correct vs. Log Concentration Interpolate to find Concentration at 50% Correct Identification Flavor Threshold Determined

Click to download full resolution via product page

Caption: Sensory threshold determination logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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